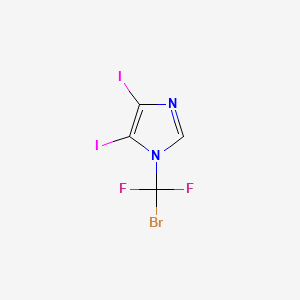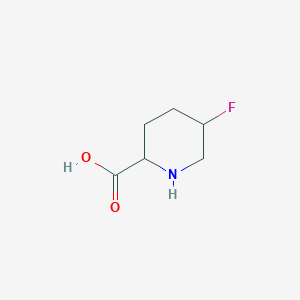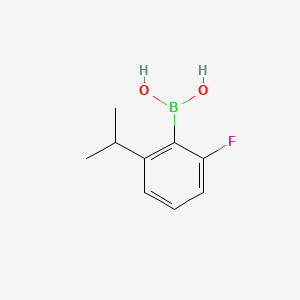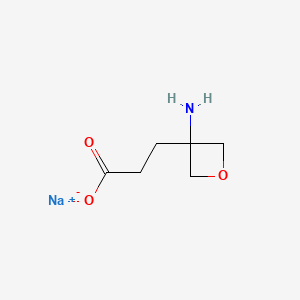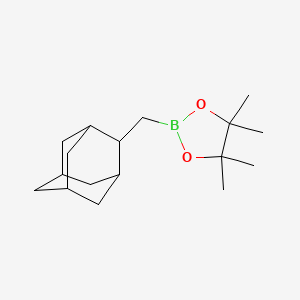
2-(Adamantan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(adamantan-2-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a boron-containing dioxaborolane ring and an adamantane moiety. Adamantane is a polycyclic hydrocarbon known for its rigid, cage-like structure, which imparts unique chemical and physical properties to the compounds it is part of. The dioxaborolane ring is a common motif in organoboron chemistry, often used in various synthetic applications due to its stability and reactivity.
Preparation Methods
The synthesis of 2-[(adamantan-2-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of adamantan-2-ylmethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
2-[(adamantan-2-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride to form the corresponding borane derivatives.
Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid. These reactions typically occur under mild conditions due to the stability of the adamantane structure.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding boronic acid, while reduction with lithium aluminum hydride produces the borane derivative.
Scientific Research Applications
2-[(adamantan-2-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs, which can exhibit unique pharmacological properties due to the presence of boron.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(adamantan-2-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with enzymes and other biomolecules, potentially leading to therapeutic effects. The adamantane moiety enhances the stability and bioavailability of the compound, allowing it to effectively reach its molecular targets.
Comparison with Similar Compounds
Similar compounds to 2-[(adamantan-2-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other adamantane derivatives and boron-containing compounds:
Adamantane derivatives: Compounds like 1-aminoadamantane and 2-adamantanone share the rigid, cage-like structure of adamantane, imparting similar stability and reactivity.
Boron-containing compounds: Boronic acids and boronate esters are commonly used in organic synthesis and medicinal chemistry due to their ability to form stable complexes with various reagents and biomolecules.
The uniqueness of 2-[(adamantan-2-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in the combination of the adamantane and dioxaborolane moieties, which confer both stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H29BO2 |
|---|---|
Molecular Weight |
276.2 g/mol |
IUPAC Name |
2-(2-adamantylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H29BO2/c1-16(2)17(3,4)20-18(19-16)10-15-13-6-11-5-12(8-13)9-14(15)7-11/h11-15H,5-10H2,1-4H3 |
InChI Key |
ZUACSZQJHRQTQH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile](/img/structure/B13468802.png)
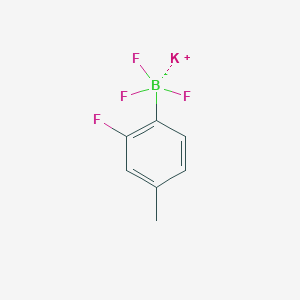

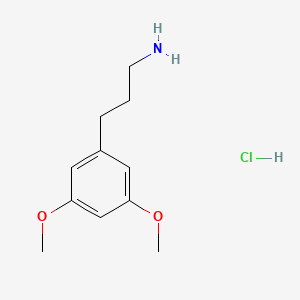
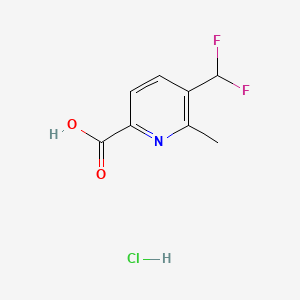
![3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13468829.png)
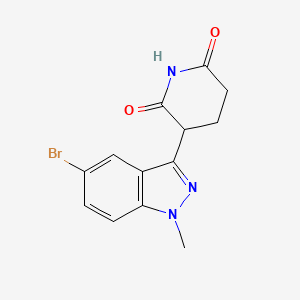
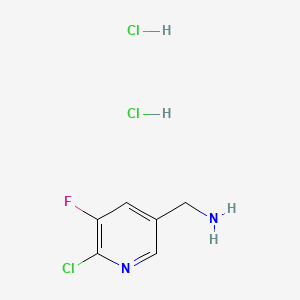
![{6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B13468850.png)
